N-(Ethanesulfonyl)piperidine-3-carboxamide
Description
N-(Ethanesulfonyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine ring substituted at the 3-position with a carboxamide group and an ethanesulfonyl moiety. The compound exists in enantiomeric forms, with the (3S)-isomer documented under CAS 1704974-01-5 (95% purity) . Its molecular formula is C₈H₁₆N₂O₃S (molecular weight: 220.29 g/mol).
Properties
Molecular Formula |
C8H16N2O3S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-ethylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI Key |
GUMWGJNTGBGPJH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC(=O)C1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethanesulfonyl)piperidine-3-carboxamide typically involves the amidation of piperidine-3-carboxylic acid with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Ethanesulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemical Synthesis and Applications
Building Block in Organic Synthesis
N-(Ethanesulfonyl)piperidine-3-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. Its piperidine structure allows for modifications that can enhance the pharmacological properties of derived compounds. This compound is synthesized through the amidation of piperidine-3-carboxylic acid with ethanesulfonyl chloride, typically using triethylamine as a base to facilitate the reaction.
Table 1: Synthetic Routes and Reaction Conditions
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Amidation | Piperidine-3-carboxylic acid, Ethanesulfonyl chloride | Triethylamine, solvent | This compound |
| Oxidation | Hydrogen peroxide | Acidic/neutral conditions | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride | Anhydrous conditions | Thiols |
| Substitution | Sodium azide, Potassium cyanide | Nucleophilic conditions | Various substituted derivatives |
Neuropharmacological Effects
Research indicates that this compound can modulate neurotransmitter uptake, particularly gamma-aminobutyric acid (GABA). Compounds in this class have shown potential as GABA reuptake inhibitors, which could be beneficial in treating anxiety disorders and epilepsy. For instance, studies have highlighted that modifications to the piperidine structure can significantly enhance GABA transporter inhibitory activity .
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly its ability to inhibit cathepsin K (Cat K), an enzyme involved in bone resorption and cancer metastasis. In vitro assays have demonstrated that certain derivatives exhibit IC50 values as low as 13.52 µM against Cat K, suggesting promising therapeutic applications in oncology .
Anti-inflammatory Activity
this compound also shows anti-inflammatory properties by modulating cytokine release and leukocyte migration. This activity positions the compound as a candidate for treating various inflammatory diseases.
Case Studies
- Neuropharmacology : A study demonstrated that derivatives of this compound significantly inhibited GABA uptake in vitro, indicating their potential for treating neurological disorders.
- Cancer Research : In a series of experiments focused on cathepsin K inhibition, several modified piperidine derivatives were synthesized and evaluated. The most potent derivative showed an IC50 value of 13.52 µM, indicating strong potential for further development as an anticancer agent .
- Inflammation Studies : Research into the anti-inflammatory effects revealed that these compounds could effectively reduce pro-inflammatory cytokine levels in cellular models, suggesting their utility in managing inflammatory conditions.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by structural modifications on the piperidine ring. The introduction of various substituents has been shown to enhance binding affinity to biological targets involved in neurotransmitter metabolism and cancer progression. Specific functional groups can dramatically alter the potency and selectivity of these compounds .
Mechanism of Action
The mechanism of action of N-(Ethanesulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine-3-Carboxamide Derivatives
*Compound 1 is one of three ALK-targeting analogs described in .
Substituent-Driven Physicochemical Properties
- Ethanesulfonyl Group: The target compound’s ethanesulfonyl moiety contributes moderate polarity.
- Bromopyridinyl (CU2017) : The bromine atom in CU2017 enhances binding via halogen interactions, as evidenced by its unambiguous localization in the α7 receptor’s allosteric site .
- Indole-Propanoyl (ZINC08765174): The indole ring and extended alkyl chain enhance hydrophobic interactions with COVID-19 Mpro, contributing to its high binding affinity (-11.5 kcal/mol) .
Biological Activity
N-(Ethanesulfonyl)piperidine-3-carboxamide is a compound within the piperidine class, which has gained attention for its potential biological activities, particularly in the fields of neuropharmacology, oncology, and anti-inflammatory therapies. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with an ethanesulfonyl group and a carboxamide moiety, which is critical for its biological activity. The synthesis typically involves the reaction of piperidine derivatives with sulfonyl chlorides and carboxylic acids, allowing for the introduction of functional groups that enhance pharmacological properties.
1. Neuropharmacological Effects
This compound has shown promise in modulating neurotransmitter uptake, particularly gamma-aminobutyric acid (GABA). Studies indicate that derivatives of piperidine can inhibit GABA uptake significantly, suggesting potential applications in treating conditions like anxiety and epilepsy. For instance, compounds similar to this compound have demonstrated GAT1 inhibitory activities that are markedly higher than traditional GABA reuptake inhibitors like tiagabine .
2. Anticancer Activity
Recent investigations into piperidine derivatives have highlighted their potential as anticancer agents. The compound has been evaluated for its inhibitory effects on cathepsin K (Cat K), an enzyme implicated in bone resorption and cancer metastasis. In vitro assays revealed that modifications to the piperidine structure could enhance Cat K inhibitory activity significantly, with some derivatives exhibiting IC50 values as low as 13.52 µM . These findings suggest that this compound could be a candidate for further development in cancer therapeutics.
3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. Piperidine derivatives have been associated with the inhibition of inflammatory pathways, possibly through the modulation of cytokine release and leukocyte migration. The ability to influence these pathways positions this compound as a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Neuropharmacological | Inhibition of GABA uptake | |
| Anticancer | Cat K inhibition (IC50 = 13.52 µM) | |
| Anti-inflammatory | Modulation of cytokine release |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. For example, the introduction of various substituents on the piperidine ring has been shown to enhance its binding affinity to biological targets, including enzymes involved in neurotransmitter metabolism and cancer progression. The SAR studies indicate that specific functional groups can dramatically alter the potency and selectivity of these compounds .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(Ethanesulfonyl)piperidine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. A common approach includes:
Piperidine-3-carboxamide Core Formation : Introduce the carboxamide group via condensation reactions, such as coupling piperidine-3-carboxylic acid with an appropriate amine source under carbodiimide-mediated conditions.
Ethanesulfonyl Group Attachment : React the piperidine intermediate with ethanesulfonyl chloride under controlled conditions (e.g., anhydrous environment, inert gas). This step requires precise stoichiometry to avoid side reactions like over-sulfonation .
Purification : Use column chromatography or recrystallization to isolate the product, followed by HPLC to confirm purity (≥95%) .
Basic: Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
Key methods include:
- NMR Spectroscopy : Analyze and NMR to confirm the piperidine ring structure (e.g., δ 2.5–3.5 ppm for piperidine protons) and the ethanesulfonyl group (δ 1.0–1.5 ppm for CH and δ 3.5–4.0 ppm for SOCH) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns to confirm the sulfonamide linkage .
- IR Spectroscopy : Identify characteristic bands for sulfonyl (1150–1350 cm) and amide (1650–1750 cm) groups .
Basic: What safety protocols are critical when handling ethanesulfonyl intermediates?
Methodological Answer:
- Storage : Store ethanesulfonyl chloride derivatives in airtight containers under inert gas to prevent hydrolysis. Avoid contact with water or bases, which can cause violent reactions .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to mitigate exposure risks. Immediate skin decontamination with water is mandatory upon contact .
- Waste Disposal : Neutralize sulfonyl chloride residues with cold sodium bicarbonate before disposal .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
- Ethanesulfonyl Group : The electron-withdrawing nature of the sulfonyl group enhances binding to hydrophobic pockets in enzymes or receptors, as seen in analogs like esamisulpride (D2/serotonin receptor antagonist) .
- Piperidine Ring Conformation : Substituents on the piperidine ring (e.g., methyl groups) can alter steric hindrance and bioavailability. For example, rigid piperidine conformations improve target selectivity in protease inhibitors .
- SAR Studies : Systematic substitution at the carboxamide nitrogen (e.g., aryl vs. alkyl groups) can optimize pharmacokinetic properties, as demonstrated in antiviral piperidine-carboxamide derivatives .
Advanced: How can computational methods predict target interactions?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to model interactions between this compound and biological targets (e.g., viral proteases). For instance, piperidine-carboxamide derivatives show strong binding to COVID-19 M (ΔG = -11.5 kcal/mol) via hydrogen bonding with catalytic residues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding motifs (e.g., sulfonyl-oxygen interactions with Arg188) .
Advanced: How do pH and solvent conditions affect compound stability?
Methodological Answer:
- pH Sensitivity : Ethanesulfonyl derivatives are prone to hydrolysis under alkaline conditions (pH > 9). Stability assays in buffers (pH 1–13) reveal optimal storage at pH 4–6 .
- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF) that may induce decomposition. Use acetonitrile or dichloromethane for long-term storage .
- Accelerated Degradation Studies : Conduct LC-MS monitoring at 40°C/75% RH to predict shelf-life and identify degradation byproducts (e.g., piperidine-3-carboxylic acid) .
Advanced: What strategies resolve contradictions in biological data across studies?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC values under standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Metabolite Profiling : Use hepatocyte microsomes to identify active/inactive metabolites that may explain discrepancies in in vivo vs. in vitro efficacy .
- Crystallography : Resolve 3D structures of ligand-target complexes to validate binding modes observed in conflicting docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
